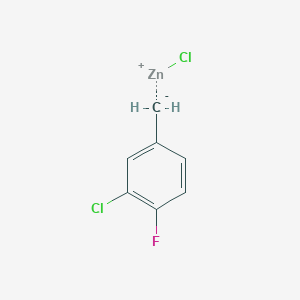
3-Chloro-4-fluorobenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-Fluorobenzylzinc chloride: (MFCD11226469) is an organozinc compound commonly used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-Fluorobenzylzinc chloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-4-Fluorobenzylzinc chloride can undergo oxidation reactions, typically forming the corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: This compound can be reduced to form the corresponding benzylzinc compound, which can further react with electrophiles.
Substitution: It is highly reactive in nucleophilic substitution reactions, where the zinc moiety can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylzinc derivatives.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-4-Fluorobenzylzinc chloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-Fluorobenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom during the reaction. This makes it highly effective in cross-coupling reactions, where it can form bonds with various electrophiles.
Comparación Con Compuestos Similares
- 3-Chlorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- Benzylzinc chloride
Comparison: 3-Chloro-4-Fluorobenzylzinc chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution provides distinct reactivity patterns compared to its analogs. For instance, the presence of the fluoro group can enhance the compound’s stability and reactivity in certain reactions, making it more versatile in synthetic applications.
Propiedades
Fórmula molecular |
C7H5Cl2FZn |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
2-chloro-1-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AYBCKVANGGTXKP-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C=C1)F)Cl.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

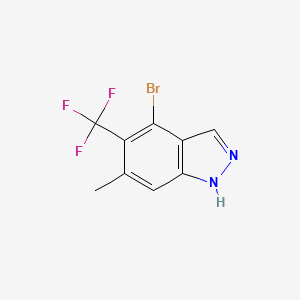

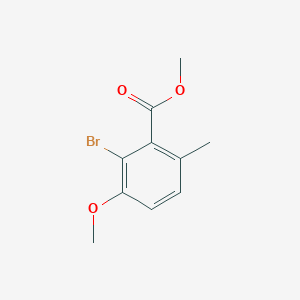
![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)
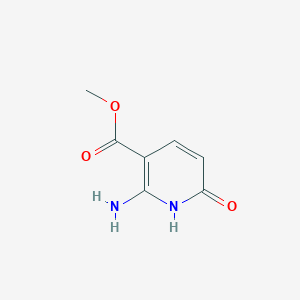

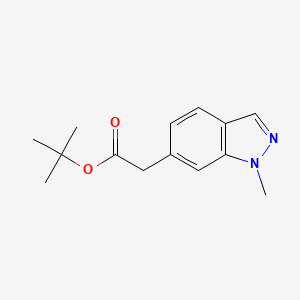

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
